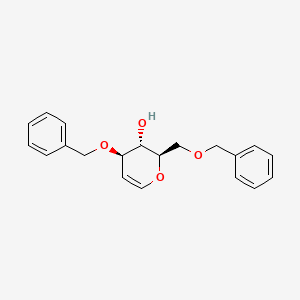

(2R,3S,4R)-4-phenylmethoxy-2-(phenylmethoxymethyl)-3,4-dihydro-2H-pyran-3-ol

Description

The compound (2R,3S,4R)-4-phenylmethoxy-2-(phenylmethoxymethyl)-3,4-dihydro-2H-pyran-3-ol is a chiral dihydropyran derivative characterized by two phenylmethoxy (benzyloxy) groups and a hydroxymethyl substituent. Its stereochemistry (2R,3S,4R) and substitution pattern confer unique structural and electronic properties, making it a valuable intermediate in organic synthesis, particularly in carbohydrate chemistry and glycosylation reactions. The benzyloxy groups act as protecting agents for hydroxyl functionalities, enhancing stability during synthetic processes . The hydroxymethyl group at position 2 contributes to hydrogen-bonding interactions, influencing solubility and crystallinity. While direct pharmacological data are unavailable in the provided evidence, analogous dihydropyran derivatives are utilized in drug discovery for their scaffold versatility .

Properties

IUPAC Name |

(2R,3S,4R)-4-phenylmethoxy-2-(phenylmethoxymethyl)-3,4-dihydro-2H-pyran-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O4/c21-20-18(24-14-17-9-5-2-6-10-17)11-12-23-19(20)15-22-13-16-7-3-1-4-8-16/h1-12,18-21H,13-15H2/t18-,19-,20+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUSSRSMLTQREOG-AQNXPRMDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2C(C(C=CO2)OCC3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H](C=CO2)OCC3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370476 | |

| Record name | ST50405673 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145852-76-2 | |

| Record name | ST50405673 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(2R,3S,4R)-4-phenylmethoxy-2-(phenylmethoxymethyl)-3,4-dihydro-2H-pyran-3-ol is a complex organic compound with potential biological activities. This article explores its biological properties, including pharmacological effects, toxicity, and potential applications in medicine.

- Molecular Formula : C20H22O4

- Molecular Weight : 326.4 g/mol

- CAS Number : 145852-76-2

Antimicrobial Properties

Research indicates that compounds similar to (2R,3S,4R)-4-phenylmethoxy-2-(phenylmethoxymethyl)-3,4-dihydro-2H-pyran-3-ol exhibit antimicrobial activity. Studies have shown that derivatives of dihydropyran can inhibit the growth of various bacteria and fungi. For instance, certain analogs have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 32 µg/mL |

| Compound B | E. coli | 16 µg/mL |

Cytotoxicity and Anticancer Activity

The cytotoxic effects of (2R,3S,4R)-4-phenylmethoxy-2-(phenylmethoxymethyl)-3,4-dihydro-2H-pyran-3-ol have been evaluated in various cancer cell lines. In vitro studies suggest that the compound induces apoptosis in cancer cells through the activation of caspase pathways.

Case Study : A study involving human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a significant reduction in cell viability (p < 0.05) compared to control groups.

Neuroprotective Effects

Emerging evidence suggests that dihydropyran derivatives may possess neuroprotective properties. Animal studies have indicated that these compounds can mitigate oxidative stress and inflammation in neuronal cells.

Research Finding : In a rodent model of neurodegeneration, administration of the compound led to improved cognitive function and reduced markers of neuroinflammation.

Toxicological Profile

The safety profile of (2R,3S,4R)-4-phenylmethoxy-2-(phenylmethoxymethyl)-3,4-dihydro-2H-pyran-3-ol has been assessed through acute toxicity studies. The compound displayed low toxicity levels with an LD50 greater than 2000 mg/kg in rodent models. However, prolonged exposure may lead to mild irritation of the skin and eyes.

| Toxicity Parameter | Value |

|---|---|

| Oral LD50 | >2000 mg/kg |

| Dermal LD50 | >5000 mg/kg |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (2R,3S,4R)-4-phenylmethoxy-2-(phenylmethoxymethyl)-3,4-dihydro-2H-pyran-3-ol can be contextualized by comparing it with related dihydropyran derivatives:

Table 1: Comparative Analysis of Dihydropyran Derivatives

Key Observations

Substituent Effects on Reactivity: The target compound’s dual benzyloxy groups enhance stability under acidic/basic conditions compared to analogs with single benzyloxy or methoxy groups . However, tert-butyldimethylsilyl (TBS)-protected derivatives (e.g., ) exhibit superior hydrolytic stability in specific environments .

Stereochemical Influence :

- The (2R,3S,4R) configuration dictates spatial arrangement, affecting intermolecular interactions. For example, the analogous (2S,3S,4S)-configured compound in shows distinct crystallinity due to reduced steric hindrance .

Synthetic Utility :

- The compound’s benzyl-protected hydroxyl groups align with strategies in carbohydrate synthesis, mirroring methodologies in and for multi-step protection/deprotection sequences .

Q & A

Basic: What are effective synthetic routes for (2R,3S,4R)-4-phenylmethoxy-2-(phenylmethoxymethyl)-3,4-dihydro-2H-pyran-3-ol?

Methodological Answer:

The synthesis typically involves stereoselective formation of the pyran ring, followed by functionalization of hydroxyl groups with benzyl (Bn) protecting groups. A common strategy includes:

Ring Construction : Use a carbohydrate-derived precursor (e.g., galactose or glucose) to form the dihydropyran core via acid-catalyzed cyclization .

Protection : Introduce benzyl ethers to protect hydroxyl groups. For example, benzylation using BnBr and NaH in anhydrous THF ensures regioselectivity .

Oxidation/Reduction : Controlled oxidation of specific positions (e.g., Swern oxidation) and subsequent reduction (e.g., NaBH4) to achieve desired stereochemistry .

Purification : Column chromatography (ethyl acetate/hexane gradients) and recrystallization (2-propanol) are critical for isolating high-purity product .

Advanced: How are stereochemical challenges addressed during synthesis?

Methodological Answer:

Stereochemical control is achieved via:

- Chiral Auxiliaries : Use of chiral catalysts (e.g., Sharpless epoxidation conditions) to enforce R/S configurations at C2, C3, and C4 .

- Asymmetric Catalysis : Enzymatic resolution or transition-metal catalysts (e.g., Ru-based) for enantioselective reduction of ketones .

- Dynamic NMR Analysis : Monitor stereochemical outcomes using variable-temperature NMR to resolve overlapping signals caused by conformational flexibility .

Basic: What spectroscopic methods confirm the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : 1H and 13C NMR identify benzyl ethers (δ 7.2–7.4 ppm for aromatic protons, δ 70–80 ppm for methine carbons) and pyran ring signals (δ 3.5–5.5 ppm for oxygenated protons) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., m/z 370.4 for C20H18O7) .

- X-ray Crystallography : Resolves absolute stereochemistry for crystalline derivatives .

Advanced: How can contradictions in NMR data due to dynamic effects be resolved?

Methodological Answer:

- Variable-Temperature NMR : Conduct experiments at low temperatures (−40°C) to slow ring puckering or benzyl group rotation, simplifying splitting patterns .

- COSY and NOESY : Correlate proton-proton couplings to confirm spatial relationships between stereocenters .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian software) to validate assignments .

Basic: What are the stability and storage requirements for this compound?

Methodological Answer:

- Stability : Susceptible to hydrolysis under acidic/alkaline conditions. Avoid prolonged exposure to moisture .

- Storage : Store in airtight containers under inert gas (N2/Ar) at −20°C. Desiccants (silica gel) prevent hydration .

- Handling : Use gloves and eye protection; work in a fume hood to avoid inhalation of dust .

Advanced: How can mechanistic studies elucidate acid-catalyzed ring-opening reactions?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated solvents (D2O vs. H2O) to identify rate-determining protonation steps .

- Trapping Intermediates : Use low-temperature NMR or mass spectrometry to detect oxocarbenium ion intermediates .

- Computational Studies : DFT calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for ring-opening pathways .

Advanced: What computational tools predict the compound’s reactivity in glycosylation reactions?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate glycosyl donor-acceptor interactions (e.g., with pyranosyl oxocarbenium ions) to assess stereoselectivity .

- Docking Studies : Use AutoDock Vina to predict binding affinities with enzymatic active sites (e.g., glycosyltransferases) .

- Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization .

Basic: How is enantiomeric excess (ee) determined after asymmetric synthesis?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak column (e.g., AD-H) with hexane/isopropanol mobile phases to separate enantiomers .

- Optical Rotation : Compare experimental [α]D values with literature data for pure enantiomers .

- Mosher’s Ester Analysis : Derivatize secondary alcohols with Mosher’s acid chloride and analyze via 19F NMR .

Advanced: What strategies mitigate competing side reactions during benzylation?

Methodological Answer:

- Regioselective Protection : Use bulky bases (e.g., DBU) to selectively deprotonate less hindered hydroxyl groups .

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 10 min at 100°C) to minimize over-benzylation .

- In Situ Monitoring : ReactIR tracks benzyl ether formation in real-time, allowing prompt quenching .

Basic: What are the ecological disposal considerations for this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.